molecular formula C16H17BrN2O2S B7462636 4-[3-[(5-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxypropoxy]benzonitrile

4-[3-[(5-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxypropoxy]benzonitrile

Katalognummer B7462636
Molekulargewicht: 381.3 g/mol
InChI-Schlüssel: QABMXFRYERPWJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-[(5-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxypropoxy]benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. This compound is commonly referred to as BMT-047, and it is a selective beta-1 adrenergic receptor agonist.

Wirkmechanismus

BMT-047 acts as a selective beta-1 adrenergic receptor agonist, which means that it binds specifically to this receptor and activates it. This activation leads to an increase in the activity of the sympathetic nervous system, which results in increased heart rate, cardiac output, and blood pressure. BMT-047 also has vasodilatory effects, which further contributes to its cardiovascular effects.
Biochemical and Physiological Effects:
BMT-047 has been shown to have significant biochemical and physiological effects on the cardiovascular system. It increases heart rate, cardiac output, and blood pressure, which can be beneficial in the treatment of heart failure and other cardiovascular diseases. BMT-047 also has vasodilatory effects, which can help to reduce blood pressure and improve blood flow. Additionally, BMT-047 has been shown to have anti-inflammatory and antioxidant effects, which may have implications for the treatment of other diseases and conditions.

Vorteile Und Einschränkungen Für Laborexperimente

BMT-047 has several advantages for use in lab experiments. It is a potent and selective beta-1 adrenergic receptor agonist, which makes it a useful tool for studying the function of this receptor in various physiological processes. BMT-047 also has well-characterized biochemical and physiological effects, which makes it easier to interpret experimental results. However, BMT-047 also has limitations for lab experiments. It has a short half-life, which means that it needs to be administered frequently or continuously to maintain its effects. Additionally, BMT-047 can have off-target effects on other adrenergic receptors, which can complicate experimental results.

Zukünftige Richtungen

There are several future directions for research on BMT-047. One area of interest is the development of new drugs and therapies based on the structure and function of BMT-047. Another area of interest is the study of the molecular mechanisms underlying the biochemical and physiological effects of BMT-047. Additionally, there is potential for BMT-047 to be used in the development of new diagnostic tools for cardiovascular diseases and other conditions. Overall, BMT-047 is a promising compound with significant potential for scientific research and development.

Synthesemethoden

BMT-047 can be synthesized using a multi-step process that involves the reaction of 5-bromothiophene-2-carboxylic acid with 2-amino-3-chloropropan-1-ol to produce an intermediate compound. This intermediate compound is then reacted with 4-cyanobenzyl alcohol to form the final product, BMT-047. The synthesis method of BMT-047 has been optimized to produce high yields and purity.

Wissenschaftliche Forschungsanwendungen

BMT-047 has been extensively studied for its potential applications in medicine and biotechnology. It has been found to be a potent beta-1 adrenergic receptor agonist, which makes it a useful tool for studying the function of this receptor in various physiological processes. BMT-047 has also been shown to have potential therapeutic applications in the treatment of heart failure, hypertension, and other cardiovascular diseases. Additionally, BMT-047 has been used in the development of new drugs and therapies for various other diseases and conditions.

Eigenschaften

IUPAC Name

4-[3-[(5-bromothiophen-2-yl)methyl-methylamino]-2-hydroxypropoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2S/c1-19(10-15-6-7-16(17)22-15)9-13(20)11-21-14-4-2-12(8-18)3-5-14/h2-7,13,20H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABMXFRYERPWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(S1)Br)CC(COC2=CC=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.